4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol involves the esterification of glycerol with oleic acid and docosahexaenoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol may involve enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The double bonds in oleic acid and docosahexaenoic acid can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester bonds can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Hydrolysis: Free oleic acid, docosahexaenoic acid, and glycerol.
Transesterification: Methyl or ethyl esters of oleic acid and docosahexaenoic acid.
Scientific Research Applications
1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in human milk and its nutritional benefits for infants.
Medicine: Studied for its potential anti-inflammatory and neuroprotective effects due to the presence of docosahexaenoic acid.
Industry: Used in the formulation of nutritional supplements and functional foods.
Mechanism of Action
The effects of 1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol are primarily due to the bioactive properties of its fatty acid components:
Oleic Acid: Known for its anti-inflammatory and cardiovascular benefits.
Docosahexaenoic Acid: Essential for brain development and function, with neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains palmitic acid instead of docosahexaenoic acid.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of docosahexaenoic acid.
Uniqueness
1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol is unique due to the presence of docosahexaenoic acid, which imparts specific health benefits, particularly for brain health and development .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H102O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-28,30-33,36,39,45,48,58H,4-6,8-9,11-15,17-18,20-24,29,34-35,37-38,40-44,46-47,49-57H2,1-3H3/b10-7-,19-16-,28-25-,31-30-,32-26-,33-27-,39-36-,48-45- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVBKJOYLFHVKV-DNVUEQEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H102O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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